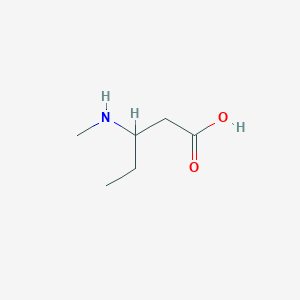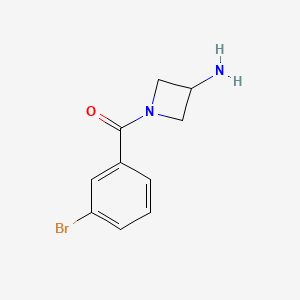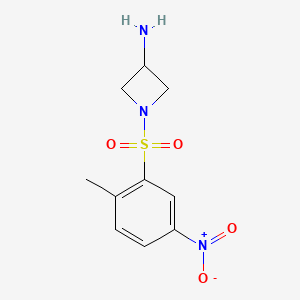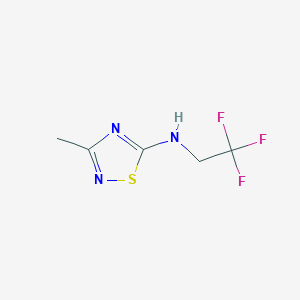![molecular formula C10H11F3N2O2S B7939981 1-[4-(Trifluoromethyl)benzenesulfonyl]azetidin-3-amine](/img/structure/B7939981.png)
1-[4-(Trifluoromethyl)benzenesulfonyl]azetidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Trifluoromethyl)benzenesulfonyl]azetidin-3-amine is a chemical compound characterized by its trifluoromethyl group attached to a benzene ring, which is further connected to an azetidin-3-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethyl)benzenesulfonyl]azetidin-3-amine typically involves multiple steps, starting with the preparation of the trifluoromethylbenzene derivative. This can be achieved through electrophilic trifluoromethylation of benzene using reagents like trifluoromethyl sulfone or trifluoromethanesulfonyl chloride. The resulting trifluoromethylbenzene is then subjected to sulfonylation to introduce the sulfonyl group, followed by amination to attach the azetidin-3-amine moiety.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow chemistry and other advanced techniques can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Trifluoromethyl)benzenesulfonyl]azetidin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(Trifluoromethyl)benzenesulfonyl]azetidin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound's unique properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[4-(Trifluoromethyl)benzenesulfonyl]azetidin-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[4-(Trifluoromethyl)benzenesulfonyl]azetidin-3-amine can be compared to other similar compounds, such as:
Trifluoromethylbenzene derivatives: These compounds share the trifluoromethyl group but differ in their functional groups and overall structure.
Azetidin-3-amine derivatives: These compounds have similar amines but lack the trifluoromethyl group.
Sulfonylbenzene derivatives: These compounds contain the sulfonyl group but may have different substituents on the benzene ring.
The uniqueness of this compound lies in its combination of the trifluoromethyl group, sulfonyl group, and azetidin-3-amine moiety, which together confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]sulfonylazetidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2S/c11-10(12,13)7-1-3-9(4-2-7)18(16,17)15-5-8(14)6-15/h1-4,8H,5-6,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFTVHKNWZINRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

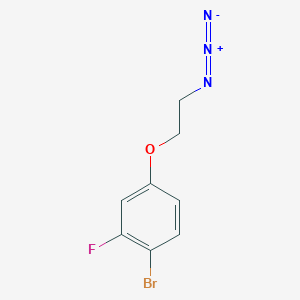
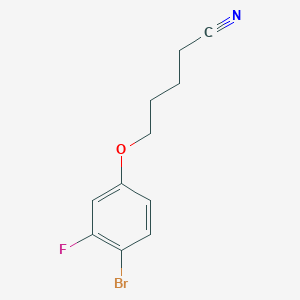
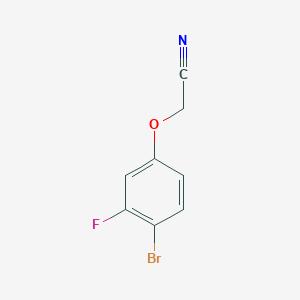
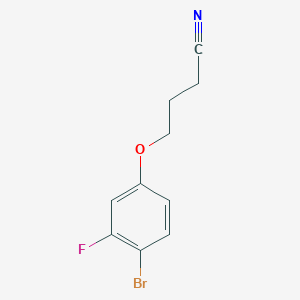
![3-[(4-Bromo-3-fluorophenoxy)methyl]piperidine](/img/structure/B7939918.png)
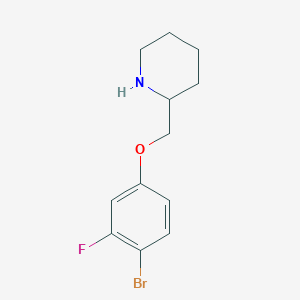

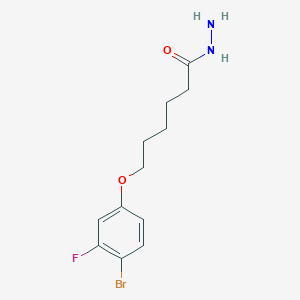
![2-[(Boc-amino)methyl]butanoic acid](/img/structure/B7939943.png)
